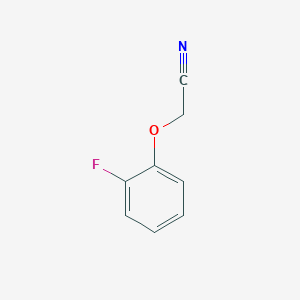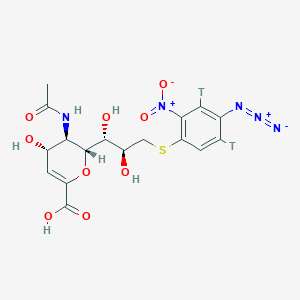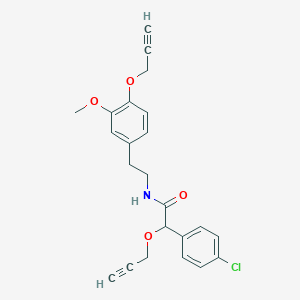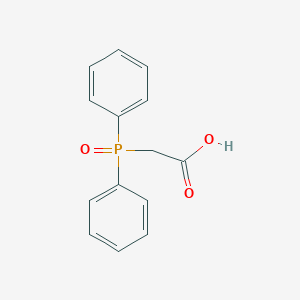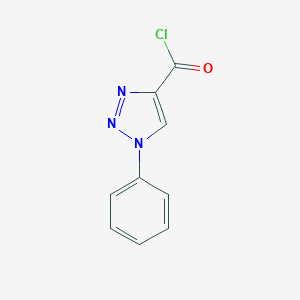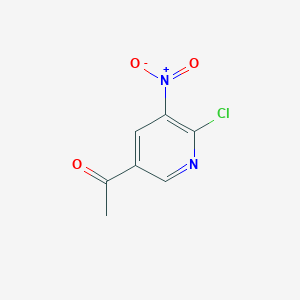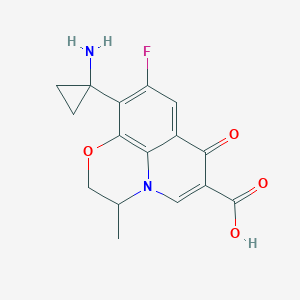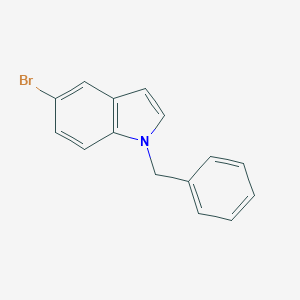
2-乙氧基-1-(4-吡啶基)乙烯基甲基酮
描述
The compound 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is not directly mentioned in the provided papers. However, the papers discuss related ketones and their synthesis, which can provide insights into the properties and reactions of similar compounds. For instance, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in the synthesis of aromatic ketones suggests that related pyridinyl ketones could potentially be synthesized using similar methods .
Synthesis Analysis
The synthesis of ketones from carboxylic acids and aromatic hydrocarbons using TFOP as a reagent indicates a method that could be adapted for the synthesis of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone . The TFOP in trifluoroacetic acid (TFA) system is capable of intermolecular dehydration to yield benzophenones, which are structurally related to the target compound. This suggests that a similar approach might be used for synthesizing 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, although the exact conditions and precursors would need to be optimized.
Molecular Structure Analysis
While the molecular structure of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is not analyzed in the provided papers, the structure of related compounds, such as the 1-methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl)]pyridinium] hydrogensquarate monohydrate, has been determined by single crystal X-ray diffraction . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the ketone .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, but they do provide information on the reactivity of similar compounds. For example, the transfer hydrogenation of ketones catalyzed by metal complexes is discussed, which could be relevant if 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone were to undergo similar reduction reactions . Additionally, the conversion of cyclic ketones to pyrroles and indoles via rhodium-catalyzed reactions is mentioned, which could hint at the types of transformations that the ketone might undergo under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone are not detailed in the provided papers. However, the optical properties of a structurally related compound have been studied using various spectroscopic techniques, including IR-spectroscopy, UV-spectroscopy, and NMR . These methods could be applied to 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone to determine its physical and chemical properties.
科学研究应用
合成和化学反应
化合物 2-乙氧基-1-(4-吡啶基)乙烯基甲基酮参与各种化学合成过程。例如,它可以发生反应形成 2-和 3-取代呋喃[2,3-b]吡啶,它们是杂环化学中的重要中间体。该合成包括乙基 2-氯烟酸与乙氧羰基甲氧基钠或 1-乙氧羰基-1-乙氧基反应,分别生成 β-酮酯或酮。然后,可以通过其他化学转化将这些中间体转化为各种呋喃[2,3-b]吡啶衍生物 (Morita 和 Shiotani,1986)。
氧化偶联
已经研究了涉及 2-乙氧基-1-(4-吡啶基)乙烯基甲基酮衍生物的氧化偶联反应。这些反应可以导致形成复杂的有机结构,如 1,2-双-(5'-乙烯基-3'-氰基-4'-吡啶基)-乙烷。此类过程在合成具有材料科学和药物化学潜在应用的新型有机化合物中具有重要意义 (Jahangir 等,1990)。
对映选择性催化
在不对称催化中,2-乙氧基-1-(4-吡啶基)乙烯基甲基酮的衍生物已被用作酮不对称氢硅烷化的底物。该过程对于生产手性醇很重要,手性醇在制药工业中对于合成光学活性药物很有价值 (Brunner 和 Kürzinger,1988)。
抗癌活性
对新型抗癌剂的研究涉及合成与 2-乙氧基-1-(4-吡啶基)乙烯基甲基酮相关的化合物。例如,衍生物已显示出对培养细胞的有效细胞毒性和在动物模型中的显着抗癌活性,突出了这些化合物在开发新型癌症疗法中的潜力 (Temple 等,1982)。
聚合催化剂
与 2-乙氧基-1-(4-吡啶基)乙烯基甲基酮相关的化合物已被用作金属配合物中的配体,该配合物催化乙烯和丙烯的低聚和聚合。这些催化体系对于聚合物工业非常重要,可以生产出具有定制性能的各种聚合物材料 (Kaul 等,2007)。
属性
IUPAC Name |
4-ethoxy-3-pyridin-4-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKKGJZTHMRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283461 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone | |
CAS RN |
88349-61-5 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-3-(4-pyridyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

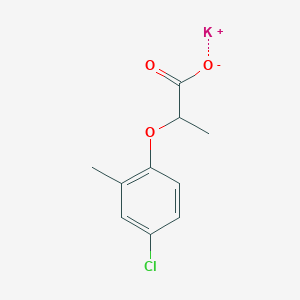
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

